SF1126

Catalog No.
S548419
CAS No.
936487-67-1
M.F
C39H48N8O14
M. Wt
852.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SF1126

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound SF1126 is 852.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SF1126 is a dual inhibitor. This means it targets two important molecules involved in cancer cell growth and survival:

  • Phosphatidylinositol 3-kinase (PI3K): PI3K is a signaling enzyme in a pathway that promotes cell growth and proliferation. SF1126 acts as a pan-PI3K inhibitor, meaning it can inhibit all forms of PI3K enzymes.
  • Bromodomain-containing protein 4 (BRD4): BRD4 is a protein that helps regulate gene expression. By inhibiting BRD4, SF1126 may block the production of proteins needed for cancer cell growth.

Studies suggest that SF1126 may work by:

  • Inhibiting the growth and proliferation of cancer cells [].
  • Inducing cancer cell death (apoptosis) [].
  • Blocking the formation of new blood vessels that tumors need to grow (angiogenesis) [].

Preclinical Studies

SF1126 has shown promise in preclinical studies, which are experiments conducted in laboratories or using animal models. These studies have shown that SF1126 can inhibit the growth of various types of cancer cells, including colorectal cancer, liver cancer, and blood cancers [].

SF1126 is a small molecule conjugate that functions as a pan-inhibitor of phosphoinositide 3-kinases, specifically targeting all class IA isoforms. This compound is a peptidic pro-drug derived from LY294002, designed to enhance solubility and selectively bind to integrins within tumor environments. It exhibits significant potential in the treatment of various cancers by modulating critical signaling pathways involved in tumor growth and survival, particularly the phosphoinositide 3-kinase and mammalian target of rapamycin pathways .

SF1126 acts as a pan-PI3K inhibitor, meaning it targets all isoforms of class IA PI3K enzymes. These enzymes play a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K activity, SF1126 disrupts these signaling pathways, leading to tumor cell death (apoptosis) [].

Additionally, the RGD peptide component facilitates tumor-specific delivery. It binds to integrins, cell surface receptors overexpressed on tumor vasculature and some cancer cells []. This targeted delivery mechanism aims to minimize off-target effects on healthy tissues.

  • LY294002: This parent compound exhibits some toxicity, and potential side effects associated with SF1126 need to be evaluated in clinical trials [].
  • RGD peptide: This component is generally considered non-toxic [].
That facilitate its biological activity. Upon administration, it is converted into its active form, which inhibits the phosphoinositide 3-kinase pathway. This inhibition leads to a reduction in the phosphorylation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), ultimately promoting apoptosis in cancer cells . The compound's structure allows it to interact with specific integrins, enhancing its efficacy in targeting tumor tissues while minimizing effects on normal cells .

The biological activity of SF1126 has been extensively studied, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis across various cancer cell lines. In particular, studies have shown that SF1126 significantly reduces the viability of colorectal cancer cells and other malignancies by disrupting key signaling pathways associated with cell survival and growth . Its ability to preferentially accumulate in tumor tissues further enhances its therapeutic potential, making it a promising candidate for cancer treatment .

The synthesis of SF1126 involves several steps to create the RGDS-conjugated pro-drug form. The process typically begins with the preparation of the LY294002 scaffold, followed by conjugation with an RGDS peptide to improve targeting and solubility. The final product is purified through standard chromatographic techniques to ensure high purity and yield . Detailed protocols for synthesis may vary but generally include solid-phase peptide synthesis for the conjugation step.

Interaction studies have shown that SF1126 effectively inhibits critical signaling pathways associated with tumor growth. For instance, it has been observed to reduce levels of phosphorylated AKT and ERK in multiple myeloma cell lines, indicating its role in disrupting growth factor-mediated signaling . Furthermore, preclinical studies have demonstrated that SF1126 can enhance the effects of other therapeutic agents when used in combination, suggesting synergistic potential in cancer treatment regimens .

Several compounds exhibit similar mechanisms of action or target similar pathways as SF1126. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
LY294002Phosphoinositide 3-kinase inhibitorPredecessor to SF1126; lacks targeted delivery
GDC-0941Selective phosphoinositide 3-kinase inhibitorDesigned for oral bioavailability
AZD8835Phosphoinositide 3-kinase inhibitorTargets both class I and class II isoforms
CopanlisibPhosphoinositide 3-kinase inhibitorAdministered intravenously; approved for lymphoma

While LY294002 serves as a foundational compound for SF1126, the latter's unique RGDS conjugation allows for improved solubility and specificity towards tumor integrins. This specificity enhances its therapeutic index compared to other inhibitors that may not possess such targeted delivery mechanisms.

SF1126 represents a sophisticated molecular architecture designed as a water-soluble prodrug conjugate of the phosphoinositide 3-kinase inhibitor LY294002 [1] [2] [3]. The compound features a molecular formula of C₃₉H₄₈N₈O₁₄ with a molecular weight of 852.84 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for SF1126 is 936487-67-1, establishing its unique chemical identity [1] [2] [3].

The molecular architecture of SF1126 consists of two distinct functional components connected through a cleavable linker system [4] [5]. The active pharmacophore is derived from LY294002, a morpholine-containing chromone derivative that serves as the pan-phosphoinositide 3-kinase inhibitory moiety [4] [5] [8]. LY294002 itself is characterized by the 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one structure, which provides the core inhibitory activity against phosphoinositide 3-kinase isoforms [24].

The targeting component of SF1126 comprises an arginine-glycine-aspartic acid-serine tetrapeptide sequence, commonly referred to as the RGDS peptide [4] [5] [19]. This tetrapeptide sequence serves as an integrin-binding motif that facilitates selective accumulation within tumor tissues through specific interactions with αvβ3 and α5β1 integrins [4] [5] [21]. The RGDS tetrapeptide demonstrates binding affinity to osteoblasts with a dissociation constant of approximately 9.4 × 10⁻⁴ M, indicating substantial binding capacity [21].

Table 1: Molecular Architecture of SF1126

PropertyValue
Molecular FormulaC₃₉H₄₈N₈O₁₄
Molecular Weight (g/mol)852.84
CAS Number936487-67-1
Canonical SMILESN=C(N)NCCCC@HC(NCC(NC@@HC(NC@@HC(O)=O)=O)=O)=O
InChI KeySVNJBEMPMKWDCO-KCHLEUMXSA-N

The structural design of SF1126 addresses the fundamental limitation of LY294002, which exhibits poor water solubility and unfavorable pharmacokinetic properties that preclude its clinical application [5] [8] [17]. Through conjugation with the RGDS peptide via a cleavable linker, SF1126 achieves enhanced solubility while maintaining the biological activity of the parent compound [5] [8] [17]. The morpholine ring system within the LY294002 component provides the essential binding interactions with the adenosine triphosphate binding site of phosphoinositide 3-kinase [5] [8].

Hydrolysis Kinetics at Physiological pH

The hydrolysis kinetics of SF1126 at physiological pH represent a critical aspect of its prodrug mechanism and therapeutic efficacy [5] [25]. SF1126 undergoes hydrolytic cleavage at physiological pH conditions, specifically at pH 7.4, which corresponds to normal blood and tissue pH values [5] [25]. This cleavage process results in the liberation of the active metabolite LY294002, also designated as SF1101 in some literature [5] [25].

The hydrolysis reaction occurs through enzymatic and non-enzymatic mechanisms that cleave the peptide linker connecting the RGDS targeting moiety to the LY294002 pharmacophore [5] [25]. Clinical pharmacokinetic studies have demonstrated that SF1126 exhibits a plasma half-life ranging from 1.0 to 2.4 hours following intravenous administration [25] [26]. This extended half-life represents a significant improvement over the parent compound LY294002, which demonstrates extremely short plasma residence time due to rapid clearance and poor solubility [5] [8].

Table 2: Hydrolysis Kinetics and Stability Profile

PropertyValue
Plasma Half-life (hours)1.0-2.4
Cleavage pHPhysiological (7.4)
Prodrug ConversionSF1126 → LY294002
Active MetaboliteLY294002/SF1101
Mechanism of ActivationHydrolytic cleavage of RGDS peptide linker

The conversion kinetics of SF1126 to its active form demonstrate dose-proportional behavior, with peak plasma concentrations and area under the concentration-time curve values increasing proportionally with administered dose [25] [26]. Pharmacodynamic studies in chronic lymphocytic leukemia patients have shown that SF1126 treatment results in time-dependent reduction of phosphorylated protein kinase B levels, indicating successful conversion to the active phosphoinositide 3-kinase inhibitor [25].

The hydrolysis process exhibits temporal characteristics that facilitate sustained drug exposure [25]. Flow cytometry analysis of lymphocytes from chronic lymphocytic leukemia patients demonstrated increased late apoptosis at 4 hours post-administration, followed by a decline at 6 hours, and a secondary peak at 24 hours post-SF1126 treatment [25]. This biphasic pattern suggests complex hydrolysis kinetics involving both immediate and delayed release mechanisms [25].

Solubility Profile and Stability Considerations

The solubility profile of SF1126 represents a fundamental improvement over the parent compound LY294002, addressing the primary limitation that prevented clinical development of the original phosphoinositide 3-kinase inhibitor [1] [2] [17]. SF1126 demonstrates excellent water solubility, which enables intravenous administration and facilitates clinical application [1] [2] [7]. The compound exhibits solubility in dimethyl sulfoxide at concentrations of 10 millimolar, indicating favorable dissolution characteristics in organic solvents commonly used for pharmaceutical preparations [2] [3].

Table 3: Physicochemical Properties of SF1126

PropertyValue
TPSA (Ų)341.7
LogP-2.87
H-Bond Acceptors14
H-Bond Donors9
Rotatable Bonds22
Solubility in DMSO (mM)10
Storage Temperature (°C)-20
Purity (%)≥98

The topological polar surface area of SF1126 measures 341.7 square angstroms, reflecting the substantial polar character contributed by the peptide component and multiple oxygen and nitrogen atoms throughout the molecular structure [1]. The calculated logarithm of the partition coefficient (LogP) value of -2.87 indicates strong hydrophilic character, consistent with the enhanced water solubility achieved through the prodrug design [1].

Stability considerations for SF1126 encompass both chemical stability under storage conditions and biological stability in physiological environments [1] [2]. The compound requires storage at -20 degrees Celsius under sealed conditions, protected from moisture and light exposure to maintain chemical integrity [1] [2]. Commercial preparations typically achieve purity levels of 98% or greater, demonstrating the feasibility of stable formulation [1] [2] [3].

The molecular flexibility of SF1126, indicated by 22 rotatable bonds, facilitates conformational adaptability necessary for both integrin binding through the RGDS peptide and subsequent hydrolytic activation [1]. The presence of 14 hydrogen bond acceptors and 9 hydrogen bond donors contributes to the enhanced solubility profile while maintaining the capacity for specific protein interactions [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

852.32899823 g/mol

Monoisotopic Mass

852.32899823 g/mol

Heavy Atom Count

61

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DL0Q912033

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects.

Wikipedia

Sf-1126

Dates

Modify: 2024-04-14
1: Peirce SK, Findley HW, Prince C, Dasgupta A, Cooper T, Durden DL. The PI-3 kinase-Akt-MDM2-survivin signaling axis in high-risk neuroblastoma: a target for PI-3 kinase inhibitor intervention. Cancer Chemother Pharmacol. 2011 Aug;68(2):325-35. Epub 2010 Oct 24. PubMed PMID: 20972874; PubMed Central PMCID: PMC3143317.
2: Ozbay T, Durden DL, Liu T, O'Regan RM, Nahta R. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells. Cancer Chemother Pharmacol. 2010 Mar;65(4):697-706. Epub 2009 Jul 28. PubMed PMID: 19636556; PubMed Central PMCID: PMC2808522.
3: Garlich JR, De P, Dey N, Su JD, Peng X, Miller A, Murali R, Lu Y, Mills GB, Kundra V, Shu HK, Peng Q, Durden DL. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008 Jan 1;68(1):206-15. Erratum in: Cancer Res. 2008 Jul 15;68(1):6030. PubMed PMID: 18172313.
4: Harvey RD, Lonial S. PI3 kinase/AKT pathway as a therapeutic target in multiple myeloma. Future Oncol. 2007 Dec;3(6):639-47. Review. PubMed PMID: 18041916.

Explore Compound Types